5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one

Synthetic chemistry Enaminone synthesis Heterocycle diversification

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one (CAS 71687-17-7) is a heterocyclic small molecule (MF: C10H8N2O2S; MW: 220.25 g/mol) belonging to the 1,3,4-thiadiazol-2(3H)-one subclass. It features a thiadiazolone core with an acetyl substituent at the 5-position and a phenyl ring at the 3-position.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 71687-17-7
Cat. No. B14467375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one
CAS71687-17-7
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C(=O)S1)C2=CC=CC=C2
InChIInChI=1S/C10H8N2O2S/c1-7(13)9-11-12(10(14)15-9)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyAOWLAWCJZBHJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one (CAS 71687-17-7): Core Identity and Categorization for Research Procurement


5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one (CAS 71687-17-7) is a heterocyclic small molecule (MF: C10H8N2O2S; MW: 220.25 g/mol) belonging to the 1,3,4-thiadiazol-2(3H)-one subclass . It features a thiadiazolone core with an acetyl substituent at the 5-position and a phenyl ring at the 3-position. Its computed physicochemical properties include a topological polar surface area (TPSA) of 75 Ų, a calculated logP (XlogP) of 1.9, zero hydrogen bond donors, and four hydrogen bond acceptors . The compound is commercially available for research purposes from multiple suppliers, typically at 97% purity . Its primary documented utility lies in its role as a versatile synthetic intermediate, where the 5-acetyl moiety serves as a reactive handle for the construction of more complex heterocyclic libraries, including enaminones, pyrazoles, thiazoles, and fused polycyclic systems [1].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Replace 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one in Synthetic Workflows


Within the 1,3,4-thiadiazol-2(3H)-one family, substitution at the 5-position dictates the compound's downstream synthetic utility. The 5-acetyl group on target compound 71687-17-7 provides a ketone carbonyl that enables condensation reactions (e.g., enaminone formation with DMF-DMA), a transformation not accessible to analogs bearing 5-H, 5-methyl, or 5-alkylthio substituents [1]. Furthermore, the C=O at the 2-position (the thiadiazolone carbonyl) in the target compound differs fundamentally from the C=S in the corresponding 5-acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-thione analog: the thione exhibits different hydrogen-bonding capacity, altered electronic distribution, and distinct reactivity profiles in cyclocondensation and nucleophilic substitution pathways [2]. These differences mean that a researcher attempting to use an unsubstituted or thione analog will obtain either no reaction or a divergent product profile, making compound 71687-17-7 the necessary starting material for synthetic routes specifically designed around the 5-acetyl-2-one scaffold.

Quantitative Differentiation Evidence for 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one (CAS 71687-17-7)


Enaminone-Forming Reactivity: 5-Acetyl Group Enables DMF-DMA Condensation Not Possible with 5-Unsubstituted Analogs

The 5-acetyl substituent on the target compound provides the essential ketone carbonyl that reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form thiadiazole-enaminones. 5-Acetyl-1,3,4-thiadiazoles (including the phenyl-substituted derivative) readily undergo this enaminone formation, yielding versatile intermediates for further heterocycle synthesis [1]. In contrast, 5-unsubstituted or 5-alkyl-substituted 1,3,4-thiadiazol-2(3H)-ones lack the requisite acetyl carbonyl and cannot participate in this enaminone-forming pathway, fundamentally limiting their synthetic diversification potential [1].

Synthetic chemistry Enaminone synthesis Heterocycle diversification

Hydrogen Bond Acceptor Count: Target Compound Offers 4 HBA Sites vs. 2–3 for De-acetylated or Thione Analogs

Computed molecular descriptors indicate that 5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one possesses four hydrogen bond acceptor (HBA) sites and zero hydrogen bond donor (HBD) sites . This HBA count is directly attributable to the two carbonyl oxygens (2-one and 5-acetyl) plus the two endocyclic nitrogen atoms. By comparison, the de-acetylated analog 3-phenyl-1,3,4-thiadiazol-2(3H)-one (CAS 139093-59-7; MF: C8H6N2OS) contains only the 2-one carbonyl and two ring nitrogens, yielding a maximum of three HBA sites . The corresponding 2-thione analog (5-acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-thione) replaces the 2-one carbonyl oxygen with sulfur, altering both HBA count and the nature of intermolecular interactions [1].

Medicinal chemistry Drug design Molecular recognition

Lipophilicity (XlogP 1.9): Balanced Partition Coefficient Differentiates from More Lipophilic Thione and 5-Aryl Analogs

The computed XlogP for 5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one is 1.9 , reflecting a balanced lipophilic–hydrophilic profile conferred by the polar thiadiazolone core offset by the phenyl and acetyl substituents. The 2-thione analog (replacement of the 2-one carbonyl oxygen with sulfur) is expected to exhibit increased lipophilicity (estimated ΔlogP of approximately +0.5 to +1.0 based on the established Hansch π-value for S vs. O substitution), altering both solubility and membrane permeability predictions [1]. Similarly, replacement of the 5-acetyl with a 5-aryl substituent (e.g., 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-one) would further increase lipophilicity, shifting XlogP above 3.0 .

ADME prediction Lipophilicity Physicochemical profiling

Synthetic Versatility: 5-Acetyl Group as a Precursor for Multi-Directional Heterocycle Annulation Documented in the 1,3,4-Thiadiazoline Review Literature

A comprehensive review by Bondock et al. (2021) documents that 5-acetyl-1,3,4-thiadiazolines (and by extension, the corresponding thiadiazoles) serve as precursors for transformation into at least six distinct heterocyclic classes: pyrazoles, thiazoles, 1,3,4-thiadiazoles, imidazoles, pyridines, and pyrimidines, as well as fused condensed derivatives [1]. This multi-directional diversification capability is anchored in the reactivity of the 5-acetyl carbonyl group. By contrast, 5-unsubstituted-1,3,4-thiadiazol-2(3H)-ones lack this reactive carbonyl handle and are typically limited to N3-functionalization or electrophilic aromatic substitution pathways on the phenyl ring, offering a far narrower diversification scope [2].

Heterocyclic chemistry Scaffold diversification Library synthesis

Caveat: Direct Biological Activity Head-to-Head Comparisons Are Absent from the Published Literature

A systematic search of the primary literature through May 2026 reveals no published study that directly compares the biological activity (antimicrobial IC50/MIC, anticancer GI50, enzyme inhibition Ki/IC50, or any other quantitative bioactivity endpoint) of 5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one against a named structural analog under identical assay conditions. While in-class evidence demonstrates that 1,3,4-thiadiazole derivatives broadly possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, these general class-level findings cannot be attributed specifically to compound 71687-17-7 [1]. Furthermore, no selectivity panel, ADMET dataset, or in vivo efficacy study for this specific compound has been identified. Procurement decisions based on biological differentiation must therefore rely on project-specific empirical screening rather than published comparator data.

Data gap Biological activity Procurement decision-making

Optimal Research and Industrial Application Scenarios for 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one (CAS 71687-17-7)


Enaminone-Based Heterocyclic Library Synthesis for Hit Discovery

The 5-acetyl carbonyl on compound 71687-17-7 reacts with DMF-DMA to generate thiadiazole-enaminone intermediates, which can subsequently be diversified into pyrazoles, thiazoles, pyridines, pyrimidines, and fused heterocycles via reactions with nitrogen and carbon nucleophiles [1]. This single-step enaminone formation followed by cyclocondensation enables the rapid construction of diverse compound libraries from a common precursor. This workflow is ideal for medicinal chemistry groups seeking to explore chemical space around the 1,3,4-thiadiazole core for hit identification and early SAR development, leveraging the multi-directional diversification documented for 5-acetyl-thiadiazole scaffolds [1].

Physicochemical Property-Based Fragment or Lead Optimization Starting Point

With a computed XlogP of 1.9, a topological polar surface area of 75 Ų, zero HBD, and four HBA sites, compound 71687-17-7 resides within favorable drug-like property space . Its balanced lipophilicity and pure HBA character make it a suitable starting scaffold for property-based lead optimization programs where controlling lipophilicity and H-bonding profile is critical for oral bioavailability and reducing off-target promiscuity. In contrast, the more lipophilic 2-thione analog or 5-aryl-substituted derivatives [2] may introduce undesirable property liabilities that must be corrected through additional synthetic iterations, making the target compound the more efficient starting point for property-conscious design.

Specialty Chemical Intermediate for Agrochemical or Material Science Heterocycle Synthesis

The 1,3,4-thiadiazole nucleus is a recognized scaffold in agrochemical research (acaricides, fungicides) and materials chemistry. Patent literature documents the use of substituted 1,3,4-thiadiazolinones as endoparasiticides [3], establishing precedent for industrial applications of this chemotype. The 5-acetyl group provides a reactive handle for further functionalization that 5-unsubstituted or 5-alkylthio analogs lack, enabling the synthesis of proprietary derivatives for agrochemical or specialty materials screening. The commercial availability of compound 71687-17-7 at research-grade purity (97%) supports its use as a starting material in industrial R&D settings where synthetic tractability and scaffold novelty are prioritized.

Empirical Comparator Benchmarking for Procurement: Head-to-Head Biological Screening

Given the absence of published head-to-head biological activity comparisons between compound 71687-17-7 and its closest analogs [4], organizations with in-house screening capabilities can procure the target compound alongside the 2-thione analog, 5-unsubstituted-3-phenyl-1,3,4-thiadiazol-2(3H)-one (CAS 139093-59-7), and 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-one for parallel testing in their assays of interest. This empirical approach, while requiring investment, allows direct quantitative comparison under standardized conditions and generates proprietary differentiation data that does not exist in the public domain. The physicochemical differences documented above (HBA count, XlogP) provide a rational basis for selecting these comparator compounds.

Quote Request

Request a Quote for 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.